![molecular formula C9H7N3O2 B018337 2-Aminoquinazoline-4-carboxylic acid CAS No. 100246-10-4](/img/structure/B18337.png)
2-Aminoquinazoline-4-carboxylic acid
Overview
Description
2-Aminoquinazoline-4-carboxylic acid is a heterocyclic compound . It is used as a building block in chemistry .
Synthesis Analysis
The synthesis of 2-Aminoquinazoline-4-carboxylic acid and its derivatives has been reported in several studies . For instance, a class of new 2-aminothiazole derivatives containing the 4-aminoquinazoline moiety were synthesized and evaluated for their antimicrobial properties against phytopathogenic bacteria and fungi of agricultural importance . Another study reported the preparation of 4-Aminoquinazoline from the nucleophilic substitution reaction of quinazoline with sodamide .Molecular Structure Analysis
The molecular formula of 2-Aminoquinazoline-4-carboxylic acid is C9H7N3O2 . The InChI code is 1S/C9H7N3O2/c10-9-11-6-4-2-1-3-5 (6)7 (12-9)8 (13)14/h1-4H, (H,13,14) (H2,10,11,12) .Physical And Chemical Properties Analysis
2-Aminoquinazoline-4-carboxylic acid is a powder with a melting point of 210-211°C . Its molecular weight is 189.17 g/mol .Scientific Research Applications
Medicinal Chemistry: Antiviral Agents
2-Aminoquinazoline derivatives have been explored for their potential as antiviral agents. A study optimized 2-aminoquinazolin-4-(3H)-one derivatives as potent inhibitors of SARS-CoV-2, showing significant activity with no cytotoxicity . These compounds exhibited good pharmacokinetics and microsomal stability, indicating their promise as lead compounds in antiviral drug development .
Agricultural Chemistry: Crop Nitrogen Use Efficiency
In agriculture, amino acid metabolism is crucial for improving crop nitrogen use efficiency (NUE). Manipulating amino acid metabolism can lead to sustainable agricultural practices and enhanced crop yields . While not directly linked to 2-Aminoquinazoline-4-carboxylic acid, the study of amino acids in this context is vital for the development of efficient fertilizers and growth-promoting agents.
Industrial Chemistry: Synthesis of Heterocyclic Compounds
The synthesis of 2-aminoquinazoline derivatives is important in industrial chemistry for creating heterocyclic compounds with significant biological and pharmaceutical properties . These compounds are synthesized using acid-mediated annulation reactions, demonstrating the practicality of this method for industrial applications.
Material Science: Development of Functional Materials
In material science, the molecular structure of 2-aminoquinazoline-4-carboxylic acid can be utilized to develop functional materials. Its heterocyclic aromatic scaffold is significant for creating pharmaceuticals, functional organic materials, and agrochemicals .
Environmental Science: Atmospheric Pollution and Aerosol Formation
Amines, including those derived from quinazoline, contribute significantly to atmospheric pollution and aerosol particle formation . Understanding the environmental behaviors of these compounds is essential for addressing issues related to PM2.5, climate change, and human health.
Analytical Chemistry: Chemical Equilibria Studies
In analytical chemistry, understanding the chemical equilibria of compounds like 2-aminoquinazoline-4-carboxylic acid is fundamental. It involves studying acid-base, complex, precipitation, and redox equilibria, which are essential for experimental work in analytical methods .
Biochemistry Research: Pharmacokinetic Studies
Biochemistry research into 2-aminoquinazoline derivatives focuses on pharmacokinetic properties and their potential as therapeutic agents. Studies have shown that certain derivatives can be optimized for improved in vivo pharmacokinetics, making them promising candidates for drug development .
Pharmaceutical Development: Drug Design and Optimization
The pharmacological diversification of quinazoline/quinazolinone hybrids is a key area in pharmaceutical development. These compounds are being developed for their anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidemia activities. Molecular hybridization technology is used to create hybrid analogues with improved potency by combining bioactive scaffolds .
Safety and Hazards
The safety information for 2-Aminoquinazoline-4-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Similar compounds like aminoglycosides are known to inhibit protein synthesis by promoting mistranslation and eliminating proofreading .
Biochemical Pathways
The synthesis of 2-aminoquinazoline derivatives is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between n-benzyl cyanamides and 2-amino aryl ketones .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Similar compounds have shown significant anti-cancer activity .
properties
IUPAC Name |
2-aminoquinazoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H,(H,13,14)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGBSVQGSBEEEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598629 | |
Record name | 2-Aminoquinazoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoquinazoline-4-carboxylic acid | |
CAS RN |
100246-10-4 | |
Record name | 2-Aminoquinazoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminoquinazoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 2-Aminoquinazoline-4-carboxylic acid described in the research?
A1: The paper [] details a novel synthesis of 2-Aminoquinazoline-4-carboxylic acid through the condensation of potassium isatinate (derived from isatinic acid) with guanidine. This reaction is notable for its high yield and straightforward methodology.
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